molecular formula C17H14FN5 B11042673 2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine

2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine

Cat. No.: B11042673
M. Wt: 307.32 g/mol
InChI Key: ABARUAYDZBVWGD-UHFFFAOYSA-N
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Description

2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain enzymes and pathways involved in cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization and functional group modifications . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine stands out due to its unique structural features, such as the presence of the 4-fluorophenyl group, which enhances its binding affinity and specificity towards CDKs . This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C17H14FN5

Molecular Weight

307.32 g/mol

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine

InChI

InChI=1S/C17H14FN5/c1-2-13-15(10-3-5-11(18)6-4-10)17-21-9-12-14(23(17)22-13)7-8-20-16(12)19/h3-9H,2H2,1H3,(H2,19,20)

InChI Key

ABARUAYDZBVWGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=NC=C3)N

Origin of Product

United States

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